Methyl (E)-non-6-enoate

Description

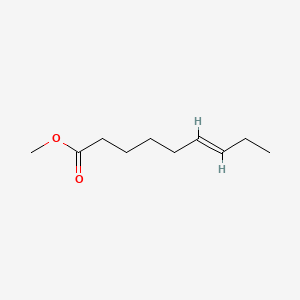

Methyl (E)-non-6-enoate is an unsaturated methyl ester characterized by a nine-carbon chain with a trans (E)-configured double bond at the sixth position and a methyl group substituent. For instance, structurally similar compounds, such as methyl (Z)-9-[(tert-butyldimethylsilyl)oxy]non-6-enoate (synthesized with a 68% yield via esterification ), highlight the importance of stereochemistry and functional group placement in determining reactivity and applications. Methyl esters like these are often synthesized for use in fragrance industries, polymer research, or as intermediates in organic synthesis .

Properties

CAS No. |

40709-04-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl (E)-non-6-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3/b5-4+ |

InChI Key |

IAXJWKAHMIYBRY-SNAWJCMRSA-N |

SMILES |

CCC=CCCCCC(=O)OC |

Isomeric SMILES |

CC/C=C/CCCCC(=O)OC |

Canonical SMILES |

CCC=CCCCCC(=O)OC |

Other CAS No. |

40709-04-4 |

Origin of Product |

United States |

Chemical Reactions Analysis

Cross-Metathesis Reactions

Methyl (E)-non-6-enoate undergoes efficient cross-metathesis (CM) with alkenes in the presence of ruthenium catalysts. For example, reactions with eugenol (4-allyl-2-methoxyphenol) in ethanol or 2-propanol using the G2 catalyst ([Cl⁻(H₂IMes)(PCy₃)Ru=CHPh]) achieve high conversion (>90%) and selectivity (>98%) under optimized conditions .

Key Parameters for CM Reactions :

| Condition | Value/Range |

|---|---|

| Catalyst loading | 0.1–0.2 mol % |

| Solvent | Ethanol, 2-propanol |

| Temperature | 50–80°C |

| Reaction time | 5–30 minutes |

| Turnover number (TON) | Up to 690 |

Major products include:

-

CM1 : Dec-1-ene

-

CM2 : Methyl dec-9-enoate

-

CM3 : 2-Methoxy-4-(undec-2-en-1-yl)phenol

-

CM4 : Methyl 11-(4-hydroxy-3-methoxyphenyl)undec-9-enoate

Diels-Alder Cycloaddition

The conjugated double bond in this compound enables participation in Diels-Alder reactions as a dienophile. Reaction with 1,3-dienes (e.g., 1,3-dimethylbuta-1,3-diene) forms functionalized cyclohexene derivatives. A one-pot procedure involving Dess-Martin periodinane oxidation followed by diene addition yields cycloadducts in moderate-to-high yields .

Representative Diels-Alder Results :

| Diene | Isolated Yield (%) | NMR Yield (%) |

|---|---|---|

| 1,3-Dimethylbuta-1,3-diene | 94 | Quant |

| Cyclohexa-1,3-diene | 27 | 80 |

| 2,3-Dimethylbuta-1,3-diene | 40 | Quant |

Reaction conditions: Dichloromethane, room temperature, 1–4 days.

Oxidation and Stability

This compound is prone to oxidation at the double bond. Using Dess-Martin periodinane , the compound can be oxidized to a keto-ester derivative (methyl 2-oxobut-3-enoate), which dimerizes slowly at room temperature via a hetero-Diels-Alder mechanism . Stability data:

-

Stable : >7 days at −18°C

-

Dimerization : Observable after 24 hours at 25°C

Radical Additions

Under radical-initiated conditions (e.g., AIBN or NBS), this compound reacts with nucleophiles like methanethiol to form thioether derivatives. For example, methanethiol adds to the double bond, yielding methyl 2-hydroxy-4-(methylthio)butanoate in ~85% yield .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares Methyl (E)-non-6-enoate with structurally related esters and unsaturated compounds, emphasizing key differences in functional groups, synthesis methods, and applications:

Key Findings from Research

- Stereochemical Influence: The E/Z configuration significantly impacts physical properties. For example, (E)-communic acid methyl ester (from conifer resins) exhibits higher thermal stability than its Z-isomer due to reduced steric strain . This compound’s trans configuration may similarly enhance volatility compared to cis analogs.

- Synthetic Efficiency: Methyl esters with protective groups (e.g., TBS in ) achieve moderate yields (61–68%) under mild conditions, suggesting that this compound could be synthesized via analogous esterification or transesterification routes.

- Natural vs. Synthetic Sources: Compounds like sandaracopimaric acid methyl ester are naturally abundant in resins, whereas this compound is likely synthetic, reflecting divergent applications in materials science versus biocidal products .

Physicochemical Properties

- Boiling Point: Esters with C₉ chains (e.g., methyl nonanoate) typically boil at ~215–220°C; the double bond may lower this slightly due to reduced van der Waals interactions .

- Spectroscopic Data : Expected ¹H NMR signals for the ester carbonyl (~δ 3.6–3.7 ppm for OCH₃) and trans-vinylic protons (~δ 5.3–5.5 ppm, J = 15–16 Hz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.